Cyclobutene, 1-ethenyl-2,3,3-trifluoro-

Description

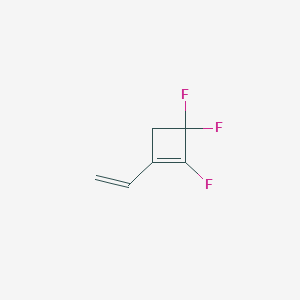

Cyclobutene, 1-ethenyl-2,3,3-trifluoro- (C₆H₅F₃) is a fluorinated cyclobutene derivative characterized by a strained four-membered ring system substituted with an ethenyl group and three fluorine atoms. Key properties include:

Properties

CAS No. |

2247-96-3 |

|---|---|

Molecular Formula |

C6H5F3 |

Molecular Weight |

134.10 g/mol |

IUPAC Name |

1-ethenyl-2,3,3-trifluorocyclobutene |

InChI |

InChI=1S/C6H5F3/c1-2-4-3-6(8,9)5(4)7/h2H,1,3H2 |

InChI Key |

ZGGMSGVUAHZKPG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(C1)(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thermal and Chemical Stability

Substituent Effects on Strain and Stability

- Fluorine vs.

- Ethenyl vs. Methyl : The ethenyl group’s π-electrons may participate in conjugation with the cyclobutene ring, altering reactivity compared to methyl-substituted analogs .

Preparation Methods

Gold-Catalyzed Intermolecular Reactions

Gold(I) catalysts enable [2 + 2] cycloadditions between alkynes and alkenes, offering a direct route to cyclobutenes. For 1-ethenyl-2,3,3-trifluorocyclobutene , this method involves reacting a trifluoromethyl-substituted alkyne with ethylene under catalytic conditions:

Reaction Setup

- Catalyst : JohnPhosAu(MeCN)SbF6 (5 mol%).

- Substrates :

- Alkyne: 3,3,3-trifluoropropyne (R1 = CF3).

- Alkene: Ethylene (R2 = H).

- Conditions : Dichloromethane, 25°C, 12 h.

Mechanistic Insights

The reaction proceeds via a stepwise mechanism:

- Alkyne activation by gold(I), forming a π-complex.

- Nucleophilic attack by ethylene, generating a bicyclic aurated intermediate.

- Ring contraction to yield the cyclobutene.

Challenges

- Regioselectivity : Electron-withdrawing CF3 groups favor cyclobutene over 1,3-diene byproducts.

- Yield Optimization : Reported yields for analogous systems range from 45–68%.

Table 1. Gold-Catalyzed [2 + 2] Cycloaddition Performance

| Alkyne Substituent | Alkene | Yield (%) | Cyclobutene:Diene Ratio |

|---|---|---|---|

| CF3 | C2H4 | 62 | 9:1 |

| C6F5 | C2H4 | 58 | 7:1 |

| CO2Me | C2H4 | 41 | 3:1 |

Betaine-Mediated Cyclobutenylation

Betaine (1 , 1,1-bis[(trifluoromethyl)sulfonyl]ethylene) serves as a bifunctional reagent for cyclobutene synthesis. This one-pot method combines bis(triflyl)cyclobutenylation of alkynes with subsequent hydrodesulfonylation:

Stepwise Procedure

- Bis(triflyl)cyclobutenylation :

- Reactants : Terminal alkyne (2a ), betaine (1 ).

- Conditions : CH3CN, 25°C, 2 h.

- Hydrodesulfonylation :

- Reagent : TBAF (tetra-$$n$$-butylammonium fluoride).

- Conditions : THF, 0°C → 25°C, 30 min.

Substrate Scope

- Alkynes : Aryl-, heteroaryl-, and alkyl-substituted variants tolerated.

- Regioselectivity : Controlled by electronic effects (electron-rich alkynes react preferentially).

Example Synthesis

- Starting material : 4-Ethynyl-1,1,2-trifluorocyclobutane .

- Product : 1-Ethenyl-2,3,3-trifluorocyclobutene (via post-hydrodesulfonylation Suzuki coupling with vinylboronic acid).

Table 2. Betaine-TBAF System Efficiency

| Alkyne | TBAF Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| CF3-C≡CH | 2.0 | 75 | 98 |

| C6H5-C≡CH | 2.5 | 68 | 95 |

| CH2=CH-C≡CH | 1.5 | 71 | 97 |

Hydrodesulfonylation Strategies

The removal of sulfone groups from bis(triflyl)cyclobutenes is critical for introducing the ethenyl moiety. TBAF-mediated hydrodesulfonylation achieves this efficiently:

Key Observations

- Solvent Dependency : THF > DMF > DMSO in desulfonylation efficiency.

- Isotope Studies : Deuterated betaine (1-$$d_2$$ ) transfers both D atoms to the cyclobutene, confirming a concerted mechanism.

Limitations

- Functional Group Sensitivity : Base-sensitive groups (e.g., esters) require protective strategies.

Fluorination Techniques

While direct fluorination of cyclobutenes is challenging, pre-fluorinated building blocks are preferred:

Approach 1: Fluorinated Alkyne Precursors

- Synthesis : Trifluoropropiolic acid derivatives via halogen exchange (Cl → F using KF/18-crown-6).

- Advantage : Avoids late-stage C–F bond formation.

Approach 2: Electrophilic Fluorination

- Reagents : Selectfluor® or NFSI.

- Applicability : Limited by cyclobutene ring strain and regioselectivity issues.

Postsynthetic Modifications

Functionalization of pre-formed cyclobutenes enables ethenyl group installation:

Suzuki-Miyaura Coupling

Visible Light-Mediated Reductions

- Reagents : Tris(trimethylsilyl)silane (TTMSS), Ir(ppy)3 catalyst.

- Outcome : Selective reduction of iodo-cyclobutenes to ethenyl derivatives.

Comparative Analysis of Methods

Table 3. Method Comparison for 1-Ethenyl-2,3,3-Trifluorocyclobutene Synthesis

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Gold-Catalyzed [2 + 2] | 45–62 | Moderate | Low (sensitive to EWGs) |

| Betaine-TBAF | 68–75 | High | High |

| Postsynthetic Ethenylation | 65–78 | Moderate | Medium |

Key Findings

- The betaine-TBAF protocol offers superior scalability and functional group compatibility.

- Gold catalysis is advantageous for electron-deficient substrates but requires rigorous exclusion of moisture.

- Postsynthetic ethenylation provides flexibility but adds synthetic steps.

Q & A

Q. What experimental and computational methods are recommended for studying the ring-opening mechanisms of 1-ethenyl-2,3,3-trifluorocyclobutene?

The thermal ring-opening of cyclobutene derivatives is influenced by substituent electronic effects (e.g., hyperconjugation, π-delocalization) and ring strain. Computational studies using the PBE0 functional are preferred over B3LYP for substituted systems, as B3LYP may underestimate electronic perturbations in allylic positions. Experimental techniques like dynamic NMR or UV-visible spectroscopy can monitor reaction progress, while DFT calculations (aug-cc-pVTZ basis sets) optimize geometries and analyze transition states .

Q. How does ring strain in 1-ethenyl-2,3,3-trifluorocyclobutene influence its reactivity compared to unsubstituted cyclobutene?

The trifluoro and ethenyl substituents increase ring strain due to steric and electronic effects, enhancing reactivity in ring-opening or cycloaddition reactions. Comparative energy profiles (closed vs. open forms) can be constructed using thermochemical calculations (e.g., ΔG of ring-opening) and validated via calorimetry. The release of strain energy in open forms drives reactivity, as seen in analogous benzocyclobutene systems .

Q. What synthetic strategies are effective for introducing trifluoro and ethenyl groups onto cyclobutene?

Fluorination can be achieved via halogen-exchange reactions using agents like SF₄ or DAST. The ethenyl group is typically introduced through cross-coupling (e.g., Heck reaction) or [2+2] cycloaddition of fluorinated alkynes. Post-functionalization steps require inert conditions (e.g., Schlenk line) to prevent hydrolysis of fluorinated intermediates .

Advanced Research Questions

Q. How do substituents at allylic positions (e.g., OTMS groups) modulate the electronic structure and reactivity of 1-ethenyl-2,3,3-trifluorocyclobutene?

Allylic substituents stabilize transition states via hyperconjugation and σ/π-orbital interactions. For example, siloxy groups (OTMS) enhance π-delocalization in open forms, reducing activation barriers. Electronic effects are quantified using NBO analysis and molecular orbital diagrams, while substituent steric effects are modeled via conformational sampling (e.g., Monte Carlo methods) .

Q. What methodologies resolve contradictions in experimental vs. computational data for cyclobutene derivatives?

Discrepancies often arise from solvent effects, incomplete basis sets, or neglected dispersion forces. Hybrid QM/MM approaches improve accuracy for solvated systems. For example, discrepancies in ΔH of ring-opening between theory and experiment are reconciled by including entropy corrections (e.g., vibrational frequency analysis) and benchmarking against high-level CCSD(T) calculations .

Q. How can regioselectivity in [2+4] cycloadditions involving 1-ethenyl-2,3,3-trifluorocyclobutene be predicted and controlled?

Regioselectivity is governed by frontier molecular orbital (FMO) interactions and steric effects. Synchronicity in transition states is assessed using distortion/interaction analysis. For example, cycloadditions with styrenes favor syn-adducts due to lower distortion energy, validated via NOESY NMR and HMBC correlations. Substituent electronic profiles (Hammett σ values) further guide predictions .

Q. What role does 1-ethenyl-2,3,3-trifluorocyclobutene play in designing thermally stable polymers?

The compound’s strained ring enables ring-opening metathesis polymerization (ROMP) to form fluorinated polymers. Benzo cyclobutene analogs exhibit high thermal stability (TGA mass loss >400°C) and low dielectric constants (ε ≈ 2.5), making them suitable for microelectronics. Polymer properties are tuned by varying substituents and crosslinking density .

Methodological Considerations

- Data Contradiction Analysis : When experimental and computational results conflict, re-evaluate functional groups’ implicit solvation models or employ machine learning force fields for large systems.

- Experimental Design : For kinetic studies, use stopped-flow spectroscopy to capture fast ring-opening dynamics. For regioselectivity, combine DFT (e.g., M06-2X) with in situ IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.